Chemical properties of Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate
Chemical properties of Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate
An In-depth Technical Guide to Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate: Properties, Reactivity, and Applications
Executive Summary
Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and material science sectors. Possessing a stable phenoxypropanoate backbone, it is functionalized with a highly reactive aryl sulfonyl chloride group. This dual nature makes it an exceptionally versatile intermediate for organic synthesis, particularly as a scaffold for constructing sulfonamide libraries and as a covalent linker in the development of advanced chemical probes and drug conjugates. This guide provides a comprehensive technical overview of its chemical properties, reactivity profile, synthetic considerations, and key applications, intended for researchers and professionals in drug discovery and chemical development.
Core Chemical Identity
| Property | Value | Source |
| CAS Number | 56077-79-3 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₅S | [1] |
| Molecular Weight | 278.71 g/mol | [1] |
| Canonical SMILES | O=C(OC)CCOC1=CC=C(S(=O)(Cl)=O)C=C1 | [1] |
| Structure | ![]() |
Physicochemical Properties and Handling
The compound's utility is intrinsically linked to its physical characteristics and stability.
| Property | Description |
| Appearance | Typically a white to off-white solid. |
| Solubility | Soluble in aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Insoluble in water. |
| Stability | Highly sensitive to moisture and nucleophiles. Reacts vigorously with water and alcohols.[2] Stable under recommended storage conditions. |
| Storage | Must be stored in a cool, dry environment under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C to prevent degradation.[1] Containers should be tightly sealed.[3] |
Reactivity Profile: The Sulfonyl Chloride Moiety
The primary driver of this molecule's synthetic utility is the electrophilic sulfur atom of the sulfonyl chloride group. This site is highly susceptible to nucleophilic attack, providing a reliable handle for covalent modification.
Reaction with Nucleophiles
The foundational reaction involves the substitution of the chloride atom by a nucleophile (Nu-H). This process is highly efficient and forms the basis for its application in library synthesis.
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With Amines: Reacts readily with primary and secondary amines to form stable sulfonamides. This is the most common application in medicinal chemistry.[4]
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With Alcohols/Phenols: Reacts with alcohols or phenols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to yield sulfonate esters.
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Hydrolysis: Reacts rapidly and exothermically with water to produce the corresponding sulfonic acid and hydrochloric acid. This underscores the critical need for anhydrous reaction and storage conditions.
Caption: Retrosynthetic analysis via chlorosulfonation.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard organic chemistry principles.
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add Methyl 3-phenoxypropanoate (1.0 eq). Dissolve in a suitable anhydrous solvent (e.g., Dichloromethane) and cool the mixture to 0°C in an ice bath.
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Reagent Addition: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel over 30-60 minutes. Causality: The excess of chlorosulfonic acid drives the reaction to completion and acts as the solvent. The slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.
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Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
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Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This step quenches the excess chlorosulfonic acid and precipitates the water-insoluble product. Extreme caution is required due to the violent reaction of chlorosulfonic acid with water.
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Extraction & Wash: Extract the aqueous mixture with Dichloromethane or Ethyl Acetate (3x). Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
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Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the final product.
Quality Control: Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Two sets of doublets in the ~7.5-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring. - Propanoate Chain: Two triplets corresponding to the -O-CH₂- and -CH₂-C=O protons (~4.4 ppm and ~2.9 ppm, respectively). - Methyl Ester: A singlet at ~3.7 ppm for the -OCH₃ group. [5][6] |
| ¹³C NMR | - Carbonyl Carbon: Signal around 171 ppm. - Aromatic Carbons: Four signals in the aromatic region (115-160 ppm), with the carbon attached to the sulfonyl group being the most downfield. - Aliphatic Carbons: Signals for -OCH₃, -O-CH₂, and -CH₂-C=O carbons. |
| IR (Infrared) | - S=O Stretch: Two strong, characteristic peaks for the sulfonyl chloride at ~1380 cm⁻¹ (asymmetric) and ~1180 cm⁻¹ (symmetric). - C=O Stretch: A strong peak for the ester carbonyl at ~1735 cm⁻¹. - C-O Stretch: Peaks corresponding to the ether and ester C-O bonds. |
| Mass Spec (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (278.71), showing the characteristic isotopic pattern for one chlorine atom (M, M+2 in a ~3:1 ratio). |
Applications in Drug Discovery and Chemical Biology
The molecule's structure is ideally suited for use as a versatile building block.
Scaffold for Sulfonamide Libraries
The primary application is in the synthesis of sulfonamide derivatives, a privileged structure in medicinal chemistry found in numerous approved drugs. By reacting Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate with a diverse panel of amines, researchers can rapidly generate large libraries of novel compounds for high-throughput screening.
Bifunctional Linker and Chemical Probe Development
The molecule contains two distinct functional handles:
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The Sulfonyl Chloride: A reactive group for covalent attachment to proteins or other molecules.
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The Methyl Ester: Can be hydrolyzed to a carboxylic acid, providing a second point of attachment for conjugation (e.g., to a fluorescent dye, biotin tag, or another small molecule).
This dual functionality makes it a candidate for developing chemical probes, PROTACs, or linkers for Antibody-Drug Conjugates (ADCs).
Caption: Key applications in library synthesis and as a bifunctional linker.
Safety and Hazard Management
Due to its high reactivity, strict adherence to safety protocols is mandatory.
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Hazard Classification: The compound is corrosive and causes severe skin burns and eye damage. [7]It is a lachrymator and harmful if inhaled.
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Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. [2]* Handling: Handle exclusively under an inert, anhydrous atmosphere to prevent decomposition and release of HCl gas. Use glass or PTFE-lined equipment, as acidic chlorides can corrode stainless steel. [8]* Spill Management: In case of a spill, evacuate the area. Contain the spill using a non-combustible absorbent material like dry sand or earth. [2]Do not use water or combustible materials. [2]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity, it must be quenched carefully by a trained professional before disposal.
Conclusion
Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate is a high-value chemical intermediate whose utility is defined by its reactive sulfonyl chloride group. It serves as a robust and reliable building block for creating sulfonamide-based compound libraries, a critical activity in modern drug discovery. Furthermore, its bifunctional nature presents opportunities for its use in more complex applications such as chemical biology probes and bioconjugation. Proper understanding of its reactivity and adherence to stringent safety and handling protocols are paramount to successfully leveraging its synthetic potential.
References
- BLDpharm. 56077-79-3|Methyl 3-[4-(chlorosulfonyl)
- Solventis. Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- PubChem. Methyl 3-(chlorosulfonyl)
- Sigma-Aldrich.
- Fisher Scientific.
- Reddit. Storage handling for Chemical - methane sulfonyl chloride.
- BLD Pharm. 15441-07-3|Methyl 3-(chlorosulfonyl)
- Doc Brown's Chemistry.
- Merck Millipore. Sulfonyl Chlorides and Sulfonamides.
- Google Patents.
- YouTube.
- PubMed. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism.
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- 5. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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![Chemical Structure of Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate](https://i.imgur.com/example.png)
